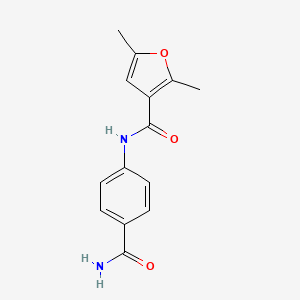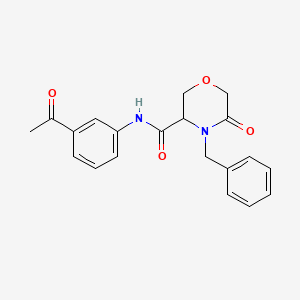
N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound with various reagents and under different conditions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .Scientific Research Applications
Anticonvulsant Activity
Research has shown that N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide derivatives exhibit significant anticonvulsant activity in animal models. For instance, one study found that 4-amino-N-(2,6-dimethylphenyl)-benzamide, a compound with a similar structure, demonstrated potent anticonvulsant effects in mice against maximal electroshock-induced seizures. This compound's high plasma concentration and reduced metabolic N-acetylation made it an effective anticonvulsant (Robertson et al., 1987).
Antihyperlipidemic Activity
A series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides, which share structural features with N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide, were found to have significant in vivo antihyperlipidemic activity in rats. These compounds showed promising potential in the treatment of hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012).
Synthesis and Structural Analysis
A study on N-(4-acetylphenyl)quinoline-3-carboxamide, structurally related to N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide, described its synthesis and structural analysis. The study confirmed the compound's structure using various spectroscopic techniques and single crystal X-ray diffraction (Polo-Cuadrado et al., 2021).
Chromatographic Determination
Another study developed a method for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its N-acetylated metabolite in rat serum and urine. This research is relevant for pharmacokinetic studies of similar compounds (Dockens et al., 1987).
Polyamide Synthesis
Compounds related to N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide are used in the synthesis of polyamides. For example, aromatic polyamides containing imide units were synthesized using similar compounds, showcasing enhanced thermal stability and excellent solubility, beneficial for advanced material applications (Choi & Jung, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14(23)16-8-5-9-17(10-16)21-20(25)18-12-26-13-19(24)22(18)11-15-6-3-2-4-7-15/h2-10,18H,11-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGRGDGEGPGFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-benzyl-5-oxomorpholine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

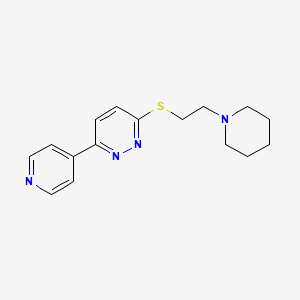
![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2598494.png)
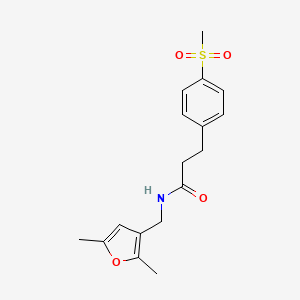
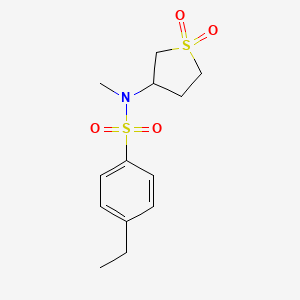
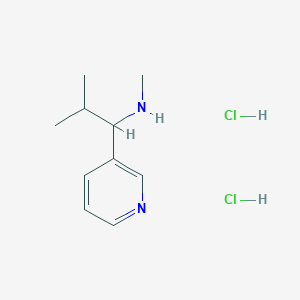
![4-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2598502.png)
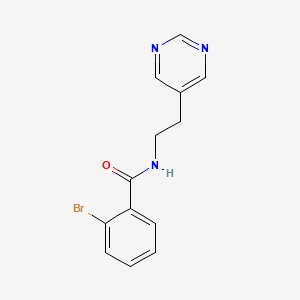
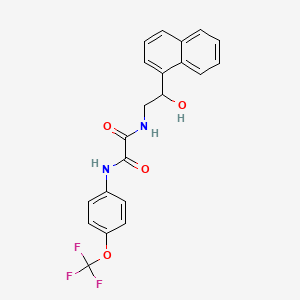
![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2598507.png)
![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2598509.png)



